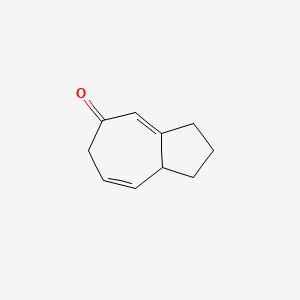

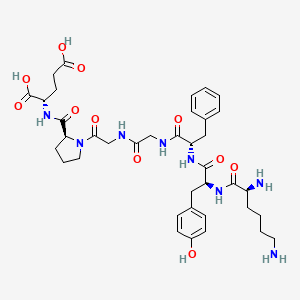

9-(6-Nitrohexyl)-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(6-ニトロヘキシル)-9H-カルバゾール: は、カルバゾール誘導体のクラスに属する化学化合物です。カルバゾール誘導体は、有機エレクトロニクス、医薬品、材料科学において多岐にわたる用途で知られています。

2. 製法

合成経路と反応条件: 9-(6-ニトロヘキシル)-9H-カルバゾールの合成は、通常、ヘキシル置換カルバゾールのニトロ化を伴います。一般的な方法の1つは、触媒の存在下で硝酸を用いてヘキシル鎖を電気求核ニトロ化するものです。反応条件には、反応速度を制御し、過剰なニトロ化を防ぐために低温を維持することがよく含まれます。

工業的製造方法: 9-(6-ニトロヘキシル)-9H-カルバゾールの工業的製造には、連続式反応器を使用した大規模なニトロ化プロセスが関与する場合があります。これらの反応器は、反応条件を正確に制御することができ、最終生成物の高収率と高純度を保証します。再結晶やクロマトグラフィーなどの高度な精製技術も、工業現場で一般的に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Nitrohexyl)-9H-carbazole typically involves the nitration of a hexyl-substituted carbazole. One common method is the electrophilic nitration of the hexyl chain using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

化学反応の分析

反応の種類:

酸化: 9-(6-ニトロヘキシル)-9H-カルバゾールのニトロ基は、アミノ誘導体に変換するために還元を受けることができます。この反応は、通常、パラジウム触媒の存在下で水素ガスなどの還元剤を用いて行われます。

還元: この化合物は、カルバゾール環がカルバゾールキノン誘導体に変換される酸化反応を受けることもできます。

置換: ニトロ基は、アミンやチオールなどの他の官能基に置き換えられる求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 水素ガス、パラジウム触媒。

還元: 過マンガン酸カリウム、三酸化クロム。

置換: アミン、チオール、水酸化ナトリウムなどの塩基の存在下。

生成される主要な生成物:

アミノ誘導体: ニトロ基の還元から生成されます。

カルバゾールキノン誘導体: カルバゾール環の酸化から生成されます。

置換カルバゾール: 求核置換反応から生成されます。

4. 科学研究への応用

化学: 9-(6-ニトロヘキシル)-9H-カルバゾールは、より複雑な有機分子の合成における構成ブロックとして使用されます。そのユニークな構造により、特定の電子特性を持つ新しい材料を創り出すことができます。

生物学: 生物学的研究では、この化合物は蛍光プローブとしての可能性について研究されています。カルバゾール環系は、その強い蛍光で知られており、イメージングや診断の用途で利用できます。

医学: この化合物は、その潜在的な治療効果について調査されています。カルバゾール誘導体は、がんや神経疾患など、さまざまな疾患の治療において有望であることが示されています。

工業: 工業分野では、9-(6-ニトロヘキシル)-9H-カルバゾールは、有機発光ダイオード(OLED)やその他の電子デバイスの製造に使用されています。

科学的研究の応用

Chemistry: 9-(6-Nitrohexyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The carbazole ring system is known for its strong fluorescence, which can be utilized in imaging and diagnostic applications.

Medicine: The compound is investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices

作用機序

9-(6-ニトロヘキシル)-9H-カルバゾールの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を形成するために還元を受けることができます。カルバゾール環系は、DNAにインターカレーションしてその機能を破壊し、細胞死を引き起こす可能性があります。さらに、この化合物は、細胞プロセスに関与する特定の酵素を阻害することができ、その治療効果に貢献しています。

類似化合物との比較

類似化合物:

9-(6-アミノヘキシル)-9H-カルバゾール: ニトロ基ではなくアミノ基を持つ類似の構造。

9-(6-ヒドロキシヘキシル)-9H-カルバゾール: ニトロ基の代わりにヒドロキシ基を含んでいます。

9-(6-メチルヘキシル)-9H-カルバゾール: ニトロ基ではなくメチル基を持っています。

比較: 9-(6-ニトロヘキシル)-9H-カルバゾールは、ニトロ基の存在により、独特の化学反応性と生物活性を示します。ニトロ基はレドックス反応に関与することができ、この化合物はさまざまな化学変換で有用になります。さらに、ニトロ基は化合物の生物学的標的との相互作用能力を高め、医薬品化学において貴重なツールとなっています。

特性

CAS番号 |

675585-23-6 |

|---|---|

分子式 |

C18H20N2O2 |

分子量 |

296.4 g/mol |

IUPAC名 |

9-(6-nitrohexyl)carbazole |

InChI |

InChI=1S/C18H20N2O2/c21-20(22)14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 |

InChIキー |

UAYMCYWZJTZOFX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)

![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)